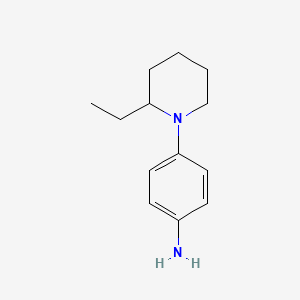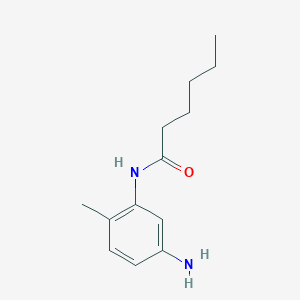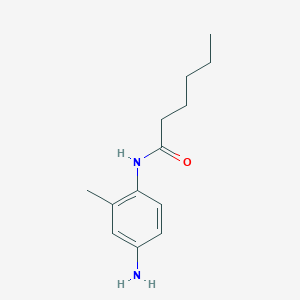![molecular formula C15H16FN B3172374 (4-Fluoro-3',4'-dimethyl[1,1'-biphenyl]-3-yl)-methylamine CAS No. 946727-06-6](/img/structure/B3172374.png)
(4-Fluoro-3',4'-dimethyl[1,1'-biphenyl]-3-yl)-methylamine
Overview
Description
Biphenyl compounds are an important class of chemicals that are used in many applications, including pharmaceuticals, agrochemicals, and materials science . The compound you mentioned is a derivative of biphenyl, with fluorine and methyl groups attached to the aromatic rings.
Synthesis Analysis
Biphenyl compounds can be synthesized through various methods, including the Ullmann reaction, which involves the coupling of aryl halides in the presence of copper . Another method involves the diazotization of aniline derivatives, followed by a coupling reaction with benzene derivatives .Molecular Structure Analysis
The molecular structure of biphenyl compounds consists of two connected phenyl rings. The presence of fluorine and methyl groups would likely affect the electronic properties of the molecule, potentially influencing its reactivity and interactions with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of fluorine in a molecule can increase its stability and change its reactivity .Scientific Research Applications
Synthesis and Luminescence Properties
A study developed a synthesis procedure for dimethyl 2-fluoro- and 2,2′-difluorobiphenyl-4,4′-dicarboxylates, leading to fluorinated biphenyls that exhibit strong luminescence in both crystalline states and solutions. These compounds, including (4-Fluoro-3',4'-dimethyl[1,1'-biphenyl]-3-yl)-methylamine derivatives, demonstrated significant potential for applications in optical materials due to their spectral properties (Olkhovik et al., 2008).
Novel Materials and Security Applications
Another research initiative focused on the multi-stimuli response of novel V-shaped molecules, including derivatives of the compound of interest, for use as security inks. These materials display unique properties such as morphology-dependent fluorochromism, which can be induced reversibly by mechanical force or pH changes, indicating their utility in advanced security and anti-counterfeiting technologies (Xiao-lin Lu & M. Xia, 2016).
Antimicrobial Activity
Research into the antimicrobial activity of novel compounds, including those derived from this compound, has shown promising results. A study synthesized a series of derivatives and tested them against various bacterial and fungal species, highlighting the potential of these compounds in developing new antimicrobial agents (Ghorab et al., 2017).
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as biphenyls and derivatives . These compounds are known to interact with various biological targets, including enzymes and receptors, influencing cellular processes.
Mode of Action
It’s known that fluoroaromatic compounds, like this one, can undergo biochemical degradation in the presence of various mycorrhizal fungi . The fluorine atom’s high electronegativity and the strength of the carbon-fluorine bond can alter bioavailability and metabolic stability drastically .
Biochemical Pathways
For instance, they can inhibit enzymes involved in glycolysis . Also, they can undergo biochemical degradation to afford products like 4-fluorobiphen-4′-ol and 4-fluorobiphen-3′-ol .
Pharmacokinetics
It’s known that the presence of a fluorine atom can significantly impact a compound’s pharmacokinetic properties, often enhancing metabolic stability and bioavailability .
Result of Action
It’s known that fluoroaromatic compounds can cause cellular apoptosis . Also, the presence of a fluorine atom can drastically alter a compound’s bioavailability and metabolic stability, potentially leading to various cellular effects .
Action Environment
Environmental factors such as temperature, moisture, soil microbe, and soil type could affect the rate of degradation of fluoroaromatic compounds . Also, the presence of dissolved organic matter (DOM) derived from sludge and straw can increase the degradation of such compounds .
properties
IUPAC Name |
[5-(3,4-dimethylphenyl)-2-fluorophenyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN/c1-10-3-4-12(7-11(10)2)13-5-6-15(16)14(8-13)9-17/h3-8H,9,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSWRJOZHRNJLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)F)CN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301218623 | |
| Record name | 4-Fluoro-3′,4′-dimethyl[1,1′-biphenyl]-3-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301218623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
946727-06-6 | |
| Record name | 4-Fluoro-3′,4′-dimethyl[1,1′-biphenyl]-3-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946727-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-3′,4′-dimethyl[1,1′-biphenyl]-3-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301218623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Fluoro-2-[4-(tert-pentyl)phenoxy]aniline](/img/structure/B3172293.png)
![Methyl 2-[4-(2-amino-4-fluorophenoxy)phenyl]-acetate](/img/structure/B3172300.png)


![4-[(2-Bromo-4-methylphenoxy)methyl]piperidine](/img/structure/B3172321.png)
![4-{[(1-Bromo-2-naphthyl)oxy]methyl}piperidine](/img/structure/B3172332.png)
![4-[(3-Nitrophenoxy)methyl]piperidine](/img/structure/B3172336.png)
![4-[(3-Ethoxyphenoxy)methyl]piperidine](/img/structure/B3172338.png)


![(4'-Methoxy-2'-methyl[1,1'-biphenyl]-2-yl)-methanamine](/img/structure/B3172360.png)
![(4-Fluoro-3'-methyl[1,1'-biphenyl]-3-yl)-methanamine](/img/structure/B3172368.png)
![2-([1,1'-Biphenyl]-4-yloxy)aniline](/img/structure/B3172384.png)
![3-Chloro-2-[2-(2-methoxyethoxy)ethoxy]aniline](/img/structure/B3172393.png)